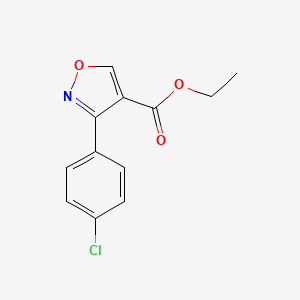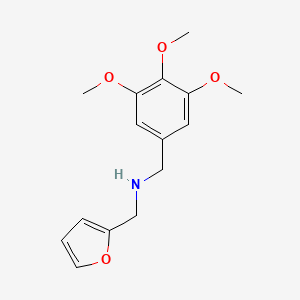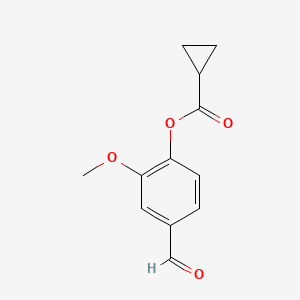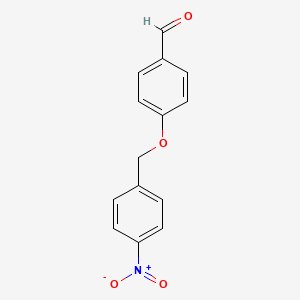![molecular formula C9H21N3 B1300845 Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine CAS No. 510764-57-5](/img/structure/B1300845.png)
Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine" is a chemical entity that appears to be related to a class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds similar to pyridine but with a nitrogen atom at positions 1 and 3 of the six-membered ring. They are important components of nucleotides in DNA and RNA and have various applications in medicinal chemistry and pharmaceuticals due to their biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was accomplished by cyclization of a precursor in the presence of nickel nitrate . Another example is the synthesis of 1,3-dimethyl-6-[methyl(4-aryloxybut-2-ynyl)amino]pyrimidine-2,4(1H,3H)-diones, which were obtained by reacting 6-chloro-1,3-dimethyluracil with an aryloxybut-2-yne in refluxing ethanol . These methods indicate that the synthesis of pyrimidine derivatives often involves cyclization reactions and the use of metal catalysts or specific reagents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using X-ray diffraction analysis. For example, the structure of a dimethylzinc adduct with a bidentate amine was elucidated, revealing a polymeric structure with zinc atoms coordinated to carbon and nitrogen atoms . Similarly, the pyrido[2,3-d]pyrimidine system of 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine was found to be almost planar, with a dihedral angle close to the predicted value from molecular-mechanics calculations . These analyses show that pyrimidine derivatives can exhibit diverse molecular geometries, which can influence their chemical properties and reactivity.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions. For instance, sigmatropic rearrangements were used to convert tertiary amines into pyrido[2,3-d]pyrimidine derivatives . Additionally, the reactivity of a pyrimidinyl cation with nucleophiles was explored, demonstrating the influence of a methano-bridge on nucleophilic attack selectivity . These studies highlight the versatility of pyrimidine derivatives in chemical transformations, which is valuable for the design of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For example, the crystal structure of a pyrimidine derivative revealed the presence of hydrogen bonding and π-stacking interactions, which can affect the compound's solubility and stability . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the electronic properties, such as HOMO-LUMO energy levels and molecular electrostatic potential, which are important for understanding the reactivity and potential biological activity of these compounds . Additionally, the antibacterial activity of some pyrimidine derivatives has been evaluated, showing that these compounds can exhibit good to moderate activity against various bacterial strains .
Applications De Recherche Scientifique
Nutritional and Environmental Impacts on Health
Research on heterocyclic amines (HAs) like PhIP, formed in cooked meats, has implications for understanding the dietary factors influencing cancer, specifically mammary gland cancer in rats. This indicates a broader research interest in the impact of dietary amines on health (Snyderwine, 1994).
Pharmaceutical Applications
Dimethyl fumarate is an example of a compound in the same functional group realm, showing efficacy in treating relapsing forms of multiple sclerosis (MS), demonstrating the potential of certain dimethyl compounds in pharmaceutical applications (Deeks, 2016).
Synthesis and Catalysis
Research on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a core precursor for medicinal and pharmaceutical industries, highlights the importance of such structures in drug development and the application of hybrid catalysts for their synthesis (Parmar, Vala, & Patel, 2023).
Material Science and Engineering
The role of amine activators in the curing parameters of acrylic bone cements indicates the application of amines in materials science, particularly in biomedical engineering (Vázquez, Levenfeld, & Román, 1998).
Environmental Sciences
The kinetics and mechanisms of formation and destruction of N-nitrosodimethylamine (NDMA) in water, related to dimethyl compounds, underline the environmental impact and considerations necessary for managing such substances in water supplies (Sharma, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
3-(1,3-diazinan-1-yl)-N,N-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)6-4-8-12-7-3-5-10-9-12/h10H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJPMGXDTZDMJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCCNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353800 |
Source


|
| Record name | Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine | |
CAS RN |
510764-57-5 |
Source


|
| Record name | Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)
![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)
![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)
![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)


![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)

![1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine](/img/structure/B1300806.png)


